Molybdenum dichloride

Catalog No.
S535965
CAS No.
13478-17-6
M.F
MoCl2
Cl2Mo
M. Wt
166.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum dichloride

CAS Number

13478-17-6

Product Name

Molybdenum dichloride

IUPAC Name

dichloromolybdenum

Molecular Formula

MoCl2
Cl2Mo

Molecular Weight

166.9 g/mol

InChI

InChI=1S/2ClH.Mo/h2*1H;/q;;+2/p-2

InChI Key

DBGPLCIFYUHWKA-UHFFFAOYSA-H

SMILES

Cl[Mo]Cl

solubility

Soluble in DMSO

Synonyms

Molybdenum chloride

Canonical SMILES

Cl[Mo](Cl)(Cl)(Cl)(Cl)Cl

The exact mass of the compound Molybdenum dichloride is 307.7185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209795. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molybdenum dichloride (CAS: 13478-17-6), predominantly existing as the hexanuclear cluster Mo6Cl12, is a foundational precursor in inorganic chemistry and materials science[1]. Unlike simple monomeric transition metal halides, this compound features a robust [Mo6Cl8]4+ core face-capped by chloride ligands, with additional bridging chlorides forming a polymeric solid network [1]. It presents as a yellow crystalline solid with a melting point of approximately 530 °C and a density of 3.17 g/cm³ [1]. For industrial and scientific procurement, its primary value lies not in acting as a generic source of molybdenum, but as a stable, pre-formed building block for synthesizing luminescent materials, advanced catalysts, and lower-valent coordination complexes.

Attempting to substitute MoCl2 with more common, lower-cost molybdenum precursors like Molybdenum pentachloride (MoCl5) fundamentally fails in cluster-dependent applications. MoCl5 is a monomeric or dimeric Mo(V) species that is highly volatile and extremely sensitive to ambient moisture, rapidly decomposing into oxychlorides such as MoOCl4 [1]. In contrast, MoCl2 provides a pre-assembled Mo(II) octahedral cluster. Generating this [Mo6Cl8]4+ core in situ from MoCl5 requires hazardous, high-temperature solid-state reduction (often exceeding 350–650 °C) with metallic reductants in sealed ampoules [2]. Consequently, substituting MoCl2 with MoCl5 results in the complete loss of target photophysical properties and necessitates complex, low-yield metallurgical steps that are impractical for standard wet-chemistry workflows.

Elimination of High-Temperature Solid-State Reduction Steps

The synthesis of hexanuclear molybdenum clusters from monomeric precursors is thermodynamically and operationally demanding. Utilizing pre-formed MoCl2 provides immediate access to the[Mo6Cl8]4+ core for direct ligand exchange. In contrast, utilizing MoCl5 as a starting material requires mixing with a reductant (e.g., Bi or Mo powder) and prolonged heating at 350–650 °C in sealed borosilicate or quartz ampoules to force the in-situ formation and reduction of intermediate chlorides[1]. Procuring MoCl2 eliminates these extreme conditions.

Evidence DimensionConditions required to yield the [Mo6Cl8]4+ cluster core
Target Compound DataAmbient to moderate reflux temperatures for direct ligand substitution
Comparator Or BaselineMoCl5 requires 350–650 °C in sealed vacuum ampoules with metallic reductants
Quantified Difference>300 °C reduction in processing temperature and elimination of vacuum-sealed solid-state steps
ConditionsStandard laboratory synthesis vs. high-temperature metallurgical reduction

Procuring pre-formed MoCl2 bypasses hazardous, energy-intensive, and low-yield solid-state reactions, directly accelerating downstream materials development.

Superior Handling Stability Against Hydrolytic Degradation

The polymeric cluster structure of MoCl2 affords significant kinetic stability against atmospheric moisture compared to high-valent alternatives. MoCl5 is notoriously hygroscopic and reacts rapidly with ambient moisture to form volatile oxychlorides (such as MoOCl4 and MoO2Cl2) and corrosive HCl gas, requiring strict glovebox handling [1]. MoCl2, while still requiring care, does not undergo this rapid, destructive hydrolysis, preserving its oxidation state and structural integrity during standard benchtop transfers and storage.

Evidence DimensionSusceptibility to rapid atmospheric hydrolysis
Target Compound DataStable [Mo6Cl8]4+ core resists rapid oxychloride conversion
Comparator Or BaselineMoCl5 rapidly degrades to MoOCl4, MoO2Cl2, and HCl upon moisture exposure
Quantified DifferenceComplete prevention of rapid volatile oxychloride formation during brief atmospheric exposure
ConditionsAmbient laboratory handling and storage

The enhanced stability of MoCl2 reduces the reliance on strict inert-atmosphere infrastructure, minimizing purity degradation and batch-to-batch variability.

Intrinsic Photoluminescence and Singlet Oxygen Sensitization

The [Mo6Cl8]4+ core inherent to MoCl2 exhibits unique photophysical properties that are entirely absent in monomeric precursors. When functionalized or embedded in polymers (e.g., PVP-Mo6Cl12), the cluster demonstrates broad-band emission with a λmax of approximately 765 nm and acts as a highly efficient photosensitizer [1]. In homogeneous solutions, the free cluster core can achieve singlet oxygen generation quenching rate constants on the order of 10^9 M^-1 s^-1[1]. MoCl5 possesses no such cluster-based electronic transitions and is photophysically inactive in this regime.

Evidence DimensionSinglet oxygen generation quenching rate and emission
Target Compound DataBroad emission at ~765 nm; O2 quenching rate of 10^9 M^-1 s^-1
Comparator Or BaselineMoCl5 exhibits no cluster-based luminescence or comparable singlet oxygen sensitization
Quantified DifferenceOrders of magnitude higher photophysical activity (active vs. entirely inactive)
ConditionsHomogeneous solution and polymer-embedded states under UV/Vis excitation

For researchers developing optical materials, photodynamic therapies, or photocatalysts, MoCl2 is an obligatory starting material to access these specific electronic transitions.

Predictable Ligand Exchange Without Unwanted Redox Disproportionation

MoCl2 serves as a predictable platform for coordination chemistry because the [Mo6Cl8]4+ core remains intact while the terminal/axial chloride ligands are exchanged for other halides (e.g., forming[Mo6Cl14]2-) or neutral donors [1]. Conversely, attempting direct ligand substitution on high-valent precursors like MoCl5 often induces aggressive redox disproportionation or reduction depending on the ligand's electronic properties, leading to complex, difficult-to-separate product mixtures [2].

Evidence DimensionStructural retention during nucleophilic ligand substitution
Target Compound Data100% retention of the hexanuclear Mo(II) core during axial ligand exchange
Comparator Or BaselineMoCl5 frequently undergoes spontaneous reduction or disproportionation during substitution
Quantified DifferencePredictable substitution (MoCl2) vs. unpredictable redox side-reactions (MoCl5)
ConditionsWet-chemical functionalization with nucleophilic or donor ligands

MoCl2 ensures high-yield, structurally predictable synthesis of advanced coordination polymers and hybrid nanomaterials without the yield losses associated with redox side-reactions.

Synthesis of Luminescent Hybrid Materials

MoCl2 is the preferred precursor for embedding photoactive [Mo6Cl8]4+ clusters into polymer matrices, such as poly(4-vinylpyridine), or silica nanoparticles for advanced optical sensors and displays [1]. Its pre-formed cluster core ensures that the required broad-band emission properties are retained in the final composite.

Photocatalytic Singlet Oxygen Generation

Due to its high quenching rate constants (up to 10^9 M^-1 s^-1), the MoCl2-derived cluster is ideal for developing photocatalytic systems used in organic epoxidation reactions and potential photodynamic therapy models[1].

Advanced Coordination Polymer Networks and Organogels

The ability to selectively exchange the axial chlorides of the Mo6Cl12 structure makes it the optimal starting material for constructing highly ordered, cluster-based metal-organic frameworks (MOFs) and photoactive molecular organogels [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

307.7185

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

13478-17-6

Wikipedia

Molybdenum(II) chloride

General Manufacturing Information

Molybdenum chloride (MoCl2): INACTIVE

Dates

Last modified: 02-18-2024

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